molecular formula C17H14F2N2 B1227334 (3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B1227334
M. Wt: 284.3 g/mol
InChI Key: NJZHEQOUHLZCOX-WOSRLPQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4S,9bS)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aR,4S,9bS configuration. It is an enantiomer of a (3aS,4R,9bR)-golgicide A.

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives like the one mentioned have shown significant effectiveness as anticorrosive materials. These derivatives effectively adsorb on metal surfaces and form stable chelating complexes, protecting against metallic corrosion. The high electron density in these compounds, associated with polar substituents like hydroxyl, methoxy, amino, and nitro groups, contributes to their ability to form these protective layers on metal surfaces (Verma et al., 2020).

Therapeutic Potential and Medicinal Applications

Quinoline derivatives are recognized for their broad spectrum of bioactivity, making them crucial templates in drug design. Recent advances have highlighted their significant efficacies in medicinal chemistry research, paving the way for novel drug development. The versatility and substantial medicinal potential of quinoline motifs have been evidenced by recent in vivo and in vitro screenings, suggesting their role in future therapeutic interventions (Ajani et al., 2022).

Synthesis and Chemical Applications

The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines has been explored starting from various acids, showcasing a facile and convenient one-step route to these derivatives. This synthesis method opens avenues for creating a variety of l,3-diaryl-5hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, which can be used in various chemical and pharmaceutical applications (Nandha Kumar et al., 2001).

properties

Product Name

(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H14F2N2

Molecular Weight

284.3 g/mol

IUPAC Name

(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1

InChI Key

NJZHEQOUHLZCOX-WOSRLPQWSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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